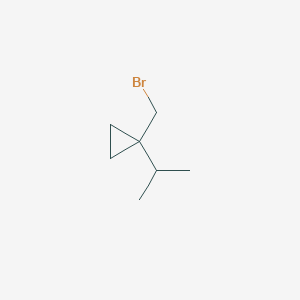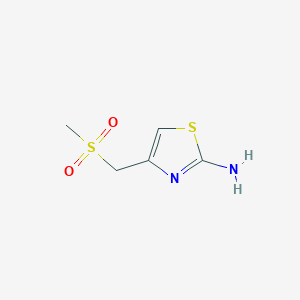
1-Cyclooctene, 3-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclooctene, 3-bromo- is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom at the third position of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclooctene, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclooctene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, yielding 1-Cyclooctene, 3-bromo- as the major product .
Industrial Production Methods: In an industrial setting, the production of 1-Cyclooctene, 3-bromo- may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as copper(I) iodide (CuI) can facilitate the bromination process under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclooctene, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the bromine atom can yield cyclooctene or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-Hydroxycyclooctene, 3-Aminocyclooctene.
Oxidation: 3-Bromocyclooctene oxide, 3-Bromocyclooctane-1,2-diol.
Reduction: Cyclooctene.
Aplicaciones Científicas De Investigación
1-Cyclooctene, 3-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Cyclooctene, 3-bromo- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles. Additionally, the presence of the double bond in the cyclooctene ring allows for reactions such as epoxidation and dihydroxylation .
Comparación Con Compuestos Similares
1-Cyclooctene, 3-bromo- can be compared with other brominated cycloalkenes and cyclooctenes:
1-Cyclooctene, 2-bromo-: Similar in structure but with the bromine atom at the second position, leading to different reactivity and products.
1-Cyclooctene, 4-bromo-: The bromine atom at the fourth position affects the compound’s chemical behavior and applications.
Cyclooctene: The non-brominated parent compound, which exhibits different reactivity due to the absence of the bromine atom
1-Cyclooctene, 3-bromo- stands out due to its unique position of the bromine atom, which influences its reactivity and makes it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
(1Z)-3-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
Clave InChI |
XOAUXFIKYVGQHT-XQRVVYSFSA-N |
SMILES isomérico |
C1CC/C=C\C(CC1)Br |
SMILES canónico |
C1CCC=CC(CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
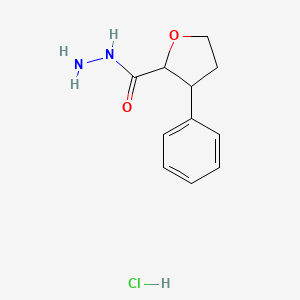
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)

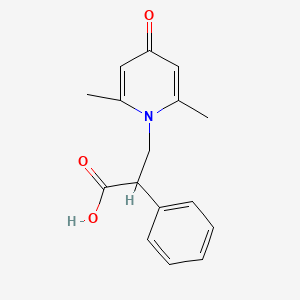

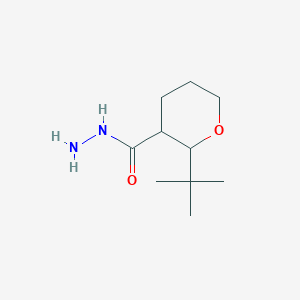
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
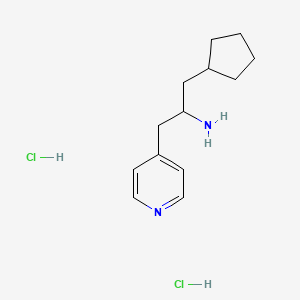
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
